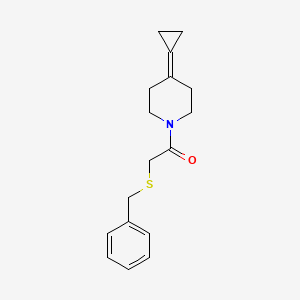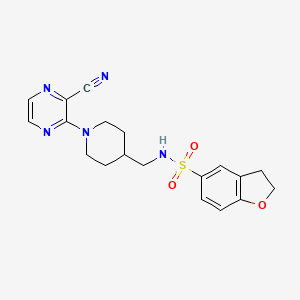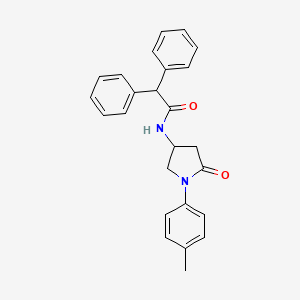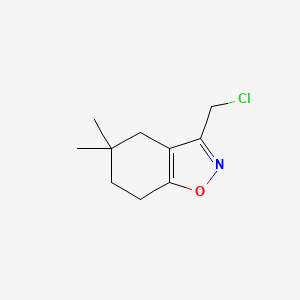
4-benzyl-N-(4-(benzyloxy)benzyl)-5-oxomorpholine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-benzyl-N-(4-(benzyloxy)benzyl)-5-oxomorpholine-3-carboxamide is a synthetic compound that belongs to the class of morpholine derivatives. It has gained significant attention in scientific research due to its potential applications in drug discovery and development.
Mécanisme D'action
The mechanism of action of 4-benzyl-N-(4-(benzyloxy)benzyl)-5-oxomorpholine-3-carboxamide is not fully understood. However, it has been reported to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. HDAC inhibitors have been shown to induce cell cycle arrest and apoptosis in cancer cells. Therefore, it is possible that the antiproliferative activity of 4-benzyl-N-(4-(benzyloxy)benzyl)-5-oxomorpholine-3-carboxamide is due to its inhibition of HDACs.
Biochemical and Physiological Effects
4-benzyl-N-(4-(benzyloxy)benzyl)-5-oxomorpholine-3-carboxamide has been shown to exhibit antiproliferative activity against various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to inhibit the growth of Mycobacterium tuberculosis. Additionally, it has been reported to induce cell cycle arrest and apoptosis in cancer cells. These findings suggest that 4-benzyl-N-(4-(benzyloxy)benzyl)-5-oxomorpholine-3-carboxamide could be a potential lead compound for the development of new anticancer and antituberculosis drugs.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-benzyl-N-(4-(benzyloxy)benzyl)-5-oxomorpholine-3-carboxamide in lab experiments include its potential applications in drug discovery and development, its antiproliferative activity against various cancer cell lines, and its ability to inhibit the growth of Mycobacterium tuberculosis. However, the limitations of using 4-benzyl-N-(4-(benzyloxy)benzyl)-5-oxomorpholine-3-carboxamide in lab experiments include the lack of information on its toxicity and side effects, as well as the need for further studies to fully understand its mechanism of action.
Orientations Futures
There are several future directions for the research on 4-benzyl-N-(4-(benzyloxy)benzyl)-5-oxomorpholine-3-carboxamide. One direction is to investigate its potential as a lead compound for the development of new anticancer and antituberculosis drugs. Another direction is to study its toxicity and side effects to determine its suitability for clinical use. Additionally, further studies are needed to fully understand its mechanism of action and to identify its molecular targets. Finally, it would be interesting to investigate the potential of 4-benzyl-N-(4-(benzyloxy)benzyl)-5-oxomorpholine-3-carboxamide in combination with other anticancer and antituberculosis drugs to enhance their efficacy.
Méthodes De Synthèse
The synthesis of 4-benzyl-N-(4-(benzyloxy)benzyl)-5-oxomorpholine-3-carboxamide involves a series of chemical reactions. The first step involves the reaction of 4-(benzyloxy)benzylamine with benzyl chloroformate to form 4-(benzyloxy)benzyl N-benzylcarbamate. The second step involves the reaction of 4-(benzyloxy)benzyl N-benzylcarbamate with morpholine-3-carboxylic acid to form 4-benzyl-N-(4-(benzyloxy)benzyl)-5-oxomorpholine-3-carboxamide.
Applications De Recherche Scientifique
4-benzyl-N-(4-(benzyloxy)benzyl)-5-oxomorpholine-3-carboxamide has shown potential applications in drug discovery and development. It has been reported to exhibit antiproliferative activity against various cancer cell lines. Additionally, it has been shown to inhibit the growth of Mycobacterium tuberculosis, the causative agent of tuberculosis. These findings suggest that 4-benzyl-N-(4-(benzyloxy)benzyl)-5-oxomorpholine-3-carboxamide could be a potential lead compound for the development of new anticancer and antituberculosis drugs.
Propriétés
IUPAC Name |
4-benzyl-5-oxo-N-[(4-phenylmethoxyphenyl)methyl]morpholine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O4/c29-25-19-31-18-24(28(25)16-21-7-3-1-4-8-21)26(30)27-15-20-11-13-23(14-12-20)32-17-22-9-5-2-6-10-22/h1-14,24H,15-19H2,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRWXGGZOLYIMPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C(=O)CO1)CC2=CC=CC=C2)C(=O)NCC3=CC=C(C=C3)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-benzyl-N-(4-(benzyloxy)benzyl)-5-oxomorpholine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-methyl-2-[2-(4-methylphenyl)-2-oxoethyl]sulfanyl-6-oxo-N-phenylpyrimidine-5-carboxamide](/img/structure/B2950297.png)
![2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-{2-[(trifluoromethyl)sulfanyl]phenyl}acetamide](/img/structure/B2950298.png)

![3-Fluoro-4-{[(2-hydroxycyclobutyl)amino]methyl}benzonitrile](/img/structure/B2950301.png)

![1-(2,5-Dichlorophenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea](/img/structure/B2950307.png)

![N-(2,4-dimethylphenyl)-2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide](/img/structure/B2950309.png)
![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4-(3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one](/img/structure/B2950310.png)



![6-(4-Chlorophenyl)-4,7,8-trimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![4-(thiophen-2-ylmethyl)-1-((4-vinylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2950320.png)